5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Its structure features:
- A thiophen-2-yl substituent at position 7, which introduces aromatic sulfur-containing electronic effects.
- A propyl chain at position 5, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
5-propyl-2-pyrrolidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4OS2/c1-2-7-20-15(21)13-14(12(18-20)11-6-5-10-22-11)23-16(17-13)19-8-3-4-9-19/h5-6,10H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXLNFJMDSKLVIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C(=N1)C3=CC=CS3)SC(=N2)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazolopyridazine Core: This step often involves the cyclization of a suitable precursor, such as a hydrazine derivative, with a thiazole-containing compound under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine moiety can be introduced via nucleophilic substitution reactions, where a pyrrolidine derivative reacts with an appropriate leaving group on the thiazolopyridazine core.
Attachment of the Propyl and Thiophene Groups: These groups can be introduced through alkylation and cross-coupling reactions, respectively. For example, the propyl group can be added using a propyl halide in the presence of a base, while the thiophene ring can be attached using a Suzuki or Stille coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the development of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the pyridazine ring to form dihydropyridazine derivatives using reducing agents such as sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene or pyrrolidine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various functionalized derivatives depending on the substituents used.
Scientific Research Applications
Structural Formula
Anticancer Activity
Recent studies have indicated that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit significant anticancer properties. For instance, a related compound was shown to inhibit the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation. The IC50 values of these compounds were reported in the nanomolar range, demonstrating potent activity against various cancer cell lines .
Antimicrobial Properties
Research has also highlighted the antimicrobial potential of thiazolo[4,5-d]pyridazine derivatives. In vitro studies demonstrated effectiveness against different bacterial strains, suggesting that modifications to the thiazolo structure could lead to new antibiotics .
Neurological Applications
The compound's structural features suggest possible applications in treating neurological disorders. Thiazolo derivatives have been explored as potential modulators of neurotransmitter systems, particularly in conditions like anxiety and depression .
Example Synthetic Route
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Thioketone + Amine | Heat under reflux |
| 2 | Substitution | Pyrrolidine + Base | Room temperature |
| 3 | Alkylation | Propyl halide + Base | Heat under reflux |
Case Study 1: Anticancer Efficacy
In a study published in Frontiers in Chemistry, a thiazolo derivative was tested against several cancer cell lines, showing significant inhibition of cell growth and induction of apoptosis at low concentrations . The study emphasized the importance of structural modifications to enhance bioactivity.
Case Study 2: Antimicrobial Activity
Another research project focused on synthesizing various thiazolo derivatives and testing them against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications led to compounds with enhanced antimicrobial activity compared to existing antibiotics .
Mechanism of Action
The mechanism of action of 5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one would depend on its specific application. For instance, in a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as binding assays and pathway analysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
The compound’s structural uniqueness arises from its substituent combination. Below is a comparative analysis with key analogs:
*Calculated based on molecular formula C₁₆H₁₈N₄OS₂.
Key Observations:
Position 7 Substituents: The thiophen-2-yl group in the target compound contrasts with phenyl (e.g., compound 10a) or ethylphenyl (e.g., ) substituents. Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to purely aromatic systems .
Position 2 Heterocycles: Pyrrolidin-1-yl (5-membered ring) vs. piperidin-1-yl (6-membered ring): The smaller pyrrolidine ring may reduce steric hindrance, favoring interactions with shallow binding pockets. Piperidine derivatives (e.g., Catalog No. 136859) show increased molecular weight but similar solubility profiles .
Position 5 Alkyl Chains :
Physical and Spectroscopic Properties
- Melting Points : Pyrrolidine-substituted analogs (e.g., compound 10a) exhibit high melting points (~285–286°C), suggesting strong crystalline packing due to hydrogen bonding from the NH group .
- 1H-NMR : Key signals include aromatic protons (δ 7.47–7.77 ppm for phenyl/thiophene) and pyrrolidine/pyrrolidinyl protons (δ 2.05–3.54 ppm) .
- Mass Spectrometry : The molecular ion peak for compound 10a is observed at m/z 299.1 [(M+H)⁺], consistent with its molecular formula .
Biological Activity
5-propyl-2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1105232-92-5 |
| Molecular Formula | C₁₆H₁₈N₄OS₂ |
| Molecular Weight | 346.5 g/mol |
Anticancer Properties
Research indicates that compounds with similar thiazolo[4,5-d]pyridazine structures exhibit notable anticancer activity. For instance, studies have shown that derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents. The mechanism often involves the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to increased apoptosis rates in various cancer cell lines .
Case Study:
In a study evaluating a related compound, it was found that it significantly delayed tumor growth in nude mice bearing human cancer xenografts. The compound induced apoptosis as evidenced by TUNEL staining and activation of caspases, suggesting that this compound may have similar effects .
Antimicrobial Activity
Compounds containing thiazole and pyridazine moieties have been reported to possess antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains. The specific mechanisms often involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Neuroprotective Effects
Emerging research suggests that thiazolo[4,5-d]pyridazin derivatives may also exhibit neuroprotective effects. These effects are hypothesized to stem from their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This could potentially position the compound as a candidate for treating neurodegenerative diseases .
The biological activities of this compound are believed to involve several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through caspase activation.
- Antimicrobial Mechanisms : Interference with bacterial cell wall synthesis.
- Neuroprotection : Modulation of oxidative stress and neurotransmitter levels.
Q & A
Q. What are the recommended synthetic pathways for preparing this thiazolo[4,5-d]pyridazinone derivative?
- Methodological Answer : The core thiazolo[4,5-d]pyridazinone scaffold is typically synthesized via cyclocondensation or multi-step heterocyclic assembly. For example:
- Thiophene incorporation : Use Suzuki-Miyaura coupling to introduce the thiophen-2-yl group at position 7, as analogous methods are described for ethyl 4,5-disubstituted thiophene carboxylates .
- Pyrrolidine substitution : React pre-functionalized intermediates (e.g., 2-aminothiazoles) with pyrrolidine under reflux in ethanol or acetic acid, followed by purification via recrystallization (DMF/EtOH mixtures are effective) .
- Propyl group installation : Alkylation at the N5 position using propyl halides or via nucleophilic substitution in polar aprotic solvents .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm substituent positions (e.g., pyrrolidine proton integration, thiophene aromatic signals) .
- HPLC-MS : Validate purity (>95%) and molecular ion peaks (e.g., [M+H]+ for MW ~400–450 Da) .
- IR : Identify carbonyl (C=O, ~1700 cm) and thiazole ring vibrations (~1600 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles) due to potential skin/eye irritation, as advised for structurally related thiazole derivatives .
- Conduct reactions in fume hoods to avoid inhalation risks. First-aid measures include rinsing exposed skin with water and seeking medical attention for persistent symptoms .
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing byproduct formation?
- Methodological Answer :
- Solvent selection : Ethanol or glacial acetic acid for reflux improves cyclization efficiency (e.g., 72–85% yields for thiazolopyridinones) .
- Catalyst screening : Piperidine (0.2–0.5 eq.) enhances arylidene formation in thiazole derivatives .
- Reaction monitoring : Use TLC (silica gel, ethyl acetate/hexane) or inline FTIR to detect intermediates and terminate reactions at optimal conversion .
Q. How should researchers resolve contradictions in reported bioactivity data for similar thiazolo[4,5-d]pyridazinones?
- Methodological Answer :
- Assay standardization : Compare MIC values under consistent conditions (e.g., broth microdilution vs. agar diffusion) .
- Purity validation : Use HPLC to rule out impurities (e.g., unreacted thiophene precursors) as confounding factors .
- Structural analogs : Synthesize and test derivatives (e.g., varying pyrrolidine or propyl groups) to isolate substituent-specific effects .
Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Docking simulations : Map interactions with target proteins (e.g., EGFR/HER2 for kinase inhibition) using AutoDock Vina or Schrödinger .
- QSAR modeling : Correlate electronic parameters (HOMO/LUMO) of substituents (thiophene, pyrrolidine) with bioactivity data from analogs .
Q. How can environmental fate studies be designed to assess this compound’s ecological impact?
- Methodological Answer :
- Degradation assays : Monitor hydrolysis/photolysis rates under controlled pH and UV exposure, as outlined in long-term environmental studies .
- Bioaccumulation models : Use partition coefficients (logP) to predict mobility in soil/water systems. Experimental logP can be determined via shake-flask HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
